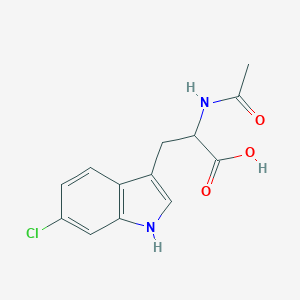

N-Acetyl 6-chlorotryptophan

Descripción general

Descripción

GKA 50 es un potente activador de la enzima glucoquinasa, que desempeña un papel crucial en el metabolismo de la glucosa. La glucoquinasa es responsable de la fosforilación de la glucosa a glucosa-6-fosfato, un paso clave en la glucólisis. GKA 50 ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la diabetes mellitus tipo 2, debido a su capacidad para mejorar la secreción de insulina y la homeostasis de la glucosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GKA 50 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de GKA 50 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar una calidad de producto constante .

Análisis De Reacciones Químicas

Tipos de reacciones

GKA 50 se somete a diversas reacciones químicas, que incluyen:

Oxidación: GKA 50 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de GKA 50.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de GKA 50 con grupos funcionales modificados, que se pueden estudiar más a fondo por su actividad biológica y sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactivity and Precursor for Bioactive Compounds

N-Acetyl 6-chlorotryptophan is recognized for its unique bioactivity, making it a valuable precursor in the synthesis of various bioactive compounds. It can be utilized to create derivatives with enhanced pharmacological properties. For instance, studies have shown that 6-chlorotryptophan can serve as a precursor for the synthesis of important neurotransmitters and other biologically active molecules, such as serotonin and melatonin .

Enantiomeric Separation Techniques

The optical purity of N-Ac-6-Cl-Trp can be determined using high-performance liquid chromatography (HPLC) with zwitterionic chiral stationary phases (CSP). This method allows for the efficient separation of enantiomers, which is crucial in developing pharmaceuticals where the activity often depends on the specific chirality of the compound . The HPLC method demonstrated that N-Ac-6-Cl-Trp could achieve an enantiomeric excess greater than 99.0%, highlighting its potential for use in drug formulation .

Biosynthesis and Metabolic Engineering

De Novo Production Platforms

Recent advances in synthetic biology have enabled the de novo production of halogenated tryptophan derivatives, including N-Ac-6-Cl-Trp, using engineered Escherichia coli strains. These strains can produce significant quantities (300 to 700 mg/L) of halogenated tryptophan precursors through modular co-culture systems . This platform not only allows for the efficient production of N-Ac-6-Cl-Trp but also facilitates the exploration of various downstream metabolic pathways to generate diverse halogenated compounds.

Biosynthetic Pathways

Research has focused on reconstructing biosynthetic pathways in microorganisms to enhance the yield and reduce costs associated with producing tryptophan derivatives. For example, Corynebacterium glutamicum has been engineered to produce various tryptophan derivatives through optimized biosynthetic pathways . This approach is significant for industrial applications where cost-effectiveness and sustainability are critical.

Industrial Applications

Pharmaceutical and Chemical Industries

This compound serves as an important intermediate in the pharmaceutical and chemical industries. Its derivatives are utilized in the synthesis of drugs that target various conditions, including mood disorders and sleep-related issues due to their relation to serotonin and melatonin synthesis . Moreover, halogenated tryptophans are also being explored for their roles in developing agrochemicals and pesticides .

- Enantiomeric Separation Study : A study demonstrated that N-Ac-6-Cl-Trp could be effectively separated into its enantiomers using a specific HPLC method, achieving high optical purity essential for pharmaceutical applications .

- Biosynthesis Research : Research involving engineered E. coli showcased a robust platform for producing halogenated tryptophans, including N-Ac-6-Cl-Trp, emphasizing its potential for large-scale industrial applications .

- Pharmaceutical Development : The role of N-acetylated tryptophans in synthesizing bioactive compounds was highlighted in multiple studies, underscoring their importance in developing new therapeutic agents targeting neurological disorders .

Mecanismo De Acción

GKA 50 ejerce sus efectos uniéndose a un sitio alostérico en la enzima glucoquinasa, lo que aumenta la afinidad de la enzima por la glucosa. Esta unión mejora la actividad catalítica de la glucoquinasa, lo que lleva a un aumento de la fosforilación de la glucosa a glucosa-6-fosfato. Los niveles elevados de glucosa-6-fosfato estimulan la secreción de insulina de las células beta pancreáticas y mejoran la captación y utilización de la glucosa en los tejidos periféricos. Los objetivos moleculares y las vías involucradas incluyen la enzima glucoquinasa, las vías de señalización de la insulina y los transportadores de glucosa .

Comparación Con Compuestos Similares

Compuestos similares

Dorzagliatina: Un activador de glucoquinasa de doble acción que aumenta la secreción de insulina y la sensibilidad a la glucosa.

TTP399: Un activador de glucoquinasa hepatosselectivo que se dirige al metabolismo de la glucosa en el hígado.

MK-0941: Otro activador de glucoquinasa estudiado por su potencial en el tratamiento de la diabetes .

Singularidad de GKA 50

GKA 50 es único debido a su alta potencia y especificidad para la glucoquinasa. Ha demostrado efectos significativos de reducción de la glucosa en estudios preclínicos y clínicos, lo que lo convierte en un candidato prometedor para el tratamiento de la diabetes mellitus tipo 2. Su capacidad para modular la secreción de insulina y el metabolismo de la glucosa a través de la activación alostérica de la glucoquinasa lo diferencia de otros compuestos similares .

Actividad Biológica

N-Acetyl 6-chlorotryptophan (N-Ac-6-Cl-Trp) is a derivative of tryptophan that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of N-Ac-6-Cl-Trp, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This modification alters its chemical reactivity and biological interactions compared to other tryptophan derivatives.

The biological activity of N-Ac-6-Cl-Trp is primarily attributed to its influence on several metabolic pathways:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : N-Ac-6-Cl-Trp has been shown to inhibit IDO, an enzyme that catalyzes the first step in tryptophan metabolism via the kynurenine pathway. This inhibition can lead to increased levels of tryptophan and its downstream metabolites, which are crucial for various physiological processes .

- Serotonin Pathway Modulation : Due to its structural similarity to serotonin precursors, N-Ac-6-Cl-Trp may interact with serotonin receptors, potentially influencing mood regulation and neurochemical signaling.

- Glucose Metabolism : Research indicates that N-Ac-6-Cl-Trp may enhance insulin secretion from pancreatic beta cells, thereby playing a role in glucose homeostasis. This effect is linked to its activation of glucokinase, an enzyme critical for glucose phosphorylation.

Anti-inflammatory Effects

N-Ac-6-Cl-Trp has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate immune responses by affecting cytokine production and reducing inflammation in various models, which could have implications for treating autoimmune diseases .

Anticancer Potential

The compound has shown promise in cancer research, particularly in enhancing the efficacy of certain therapeutic peptides. For instance, modifications including N-Ac-6-Cl-Trp have been associated with increased binding affinity to Mdm2, a protein that regulates p53 activity in cancer cells. This modification has resulted in enhanced cellular activity against tumors .

Case Studies

- Kynurenine Pathway Dysregulation : A study highlighted the role of kynurenine pathway metabolites in multiple sclerosis (MS), suggesting that compounds like N-Ac-6-Cl-Trp could be explored as therapeutic agents due to their potential to modulate neuroinflammation .

- Insulin Secretion : Research on pancreatic beta cells demonstrated that N-Ac-6-Cl-Trp significantly increased insulin secretion in response to glucose stimulation. This finding supports its potential use in managing type 2 diabetes mellitus.

- Cancer Therapeutics : In a study focusing on stapled peptides targeting Mdm2, the incorporation of N-Ac-6-Cl-Trp led to a substantial increase in binding affinity and cellular activity against cancer cells, indicating its utility as a building block for developing novel anticancer agents .

Comparative Analysis

To better understand the unique properties of N-Ac-6-Cl-Trp compared to other tryptophan derivatives, the following table summarizes key differences:

| Compound | IDO Inhibition | Serotonin Interaction | Insulin Secretion Enhancement |

|---|---|---|---|

| This compound | Yes | Possible | Yes |

| 6-Chlorotryptophan | Moderate | Yes | No |

| N-Acetyl Tryptophan | No | Possible | Moderate |

Propiedades

IUPAC Name |

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512177 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50517-10-7 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.